Nile Blue A perchlorate
Overview
Description
Nile Blue A perchlorate (NBA) is a cationic oxazine dye with the empirical formula C20H20ClN3O5 and a molecular weight of 417.84 g/mol[“]. It is known for its solvatochromic properties, meaning its color changes depending on the solvent environment due to its sensitivity to polarity.NBA contains two amine groups that form a push-pull conjugating module, which contributes to its electron donor and acceptor properties[“].
Its fluorescence properties are also exploited in biological research, where it can stain cell nuclei and polyhydroxybutyrate granules in both prokaryotic and eukaryotic cells[“][“].
Synthetic Analysis
Synthesis Reaction Equation
The synthesis of Nile Blue A perchlorate can be represented by the following reaction equation:
4 Dimethylamino 2 nitrosophenol+2 naphthol HCl Nile Blue A perchlorate
This equation indicates that the compound is formed through an acid-catalyzed condensation reaction between 4-(dimethylamino)-2-nitrosophenol and 2-naphthol in the presence of hydrochloric acid[“].
Reaction Conditions
The synthesis of this compound requires specific conditions:
Temperature: The reaction typically occurs at elevated temperatures to facilitate the condensation process.
Solvent: Nonpolar solvents may be used to enhance solubility and reaction efficiency, although specific solvent systems are not universally defined.
Acid Catalyst: Hydrochloric acid serves as a catalyst to promote the condensation reaction[“][“].
Reaction Steps
The synthesis process of this compound involves several key steps:
Preparation of Reactants: Obtain 4-(dimethylamino)-2-nitrosophenol and 2-naphthol.
Mixing: Combine the reactants in a suitable solvent with hydrochloric acid as a catalyst.
Heating: Heat the mixture to promote the acid-catalyzed condensation.
Cooling and Crystallization: Allow the mixture to cool, facilitating crystallization of this compound.
Purification: Isolate the product through filtration or recrystallization methods[“][“].
Reaction Mechanism
The mechanism of synthesis involves several stages:
Protonation of Reactants: The acid catalyst protonates the nitroso group, enhancing its electrophilic character.
Nucleophilic Attack: The nucleophilic oxygen from 2-naphthol attacks the electrophilic carbon in the protonated nitroso compound.
Formation of Intermediate: This leads to the formation of an intermediate which undergoes further rearrangement and dehydration.
Final Product Formation: The final product, this compound, is formed through subsequent proton transfers and stabilization by perchlorate ions[“][“].
Safety and Environmental Protection
Safety considerations for handling this compound include:
Toxicity: The compound can cause irritation upon contact with skin or eyes. Inhalation may lead to respiratory issues; thus, appropriate personal protective equipment (PPE) such as gloves and goggles is essential[“].
Storage: Store in a cool, dry place away from incompatible materials. Ensure containers are tightly closed to prevent spills[“].
Environmental Impact: this compound should not be released into water bodies due to potential toxicity to aquatic life. Proper disposal methods include incineration or chemical destruction at licensed facilities[“][“].
Molecular Structure
Atomic Arrangement
Nile Blue A perchlorate has the molecular formula C20H20ClN3O5 . The structure consists of a phenoxazine core, with a diethylamino group and an amino group attached to the aromatic rings. The perchlorate ion (ClO4−) is associated with the cationic dye, contributing to its solubility and stability in aqueous solutions. The arrangement can be visualized as follows:
Core Structure: The central structure is a phenoxazine ring system.
Substituents: Two ethyl groups from the diethylamino moiety and an amino group at specific positions on the aromatic system.
Bonding Type
The bonding in this compound includes:
Covalent Bonds: Predominantly between carbon (C), nitrogen (N), and oxygen (O) atoms within the phenoxazine structure and its substituents.
Ionic Bonds: Between the cationic dye and the perchlorate anion, which stabilizes the overall structure.
Hydrogen Bonds: The presence of hydrogen bond donors and acceptors facilitates interactions with solvents and biological molecules, enhancing its staining properties.
Geometry
The geometry of this compound can be described as follows:
Planar Structure: The aromatic rings exhibit a planar arrangement, which is typical for conjugated systems, allowing for effective π-electron delocalization.
Tetrahedral Geometry: The nitrogen atoms in the diethylamino group exhibit tetrahedral geometry due to sp³ hybridization.
Electron Cloud Distribution
The electron cloud distribution in this compound is characterized by:
Delocalization: The π-electron system across the phenoxazine ring contributes to its fluorescence properties.
Polar Regions: The presence of polar functional groups (amino and perchlorate) results in localized electron density that influences solubility and interaction with biological tissues.
Stereochemistry
This compound primarily exists as a single stereoisomer due to its symmetrical structure. However, it can exhibit different conformations based on rotation around single bonds, particularly those connected to the diethylamino groups.
Resonance Structure
The resonance structures of this compound are significant in understanding its stability and reactivity:
Resonance Forms: The phenoxazine core allows for multiple resonance forms where electrons can be delocalized across different atoms, particularly between nitrogen and oxygen. This contributes to its color properties and reactivity.
Mechanism of Action
Target of Action
Nile Blue A perchlorate primarily targets cellular structures, specifically:
Cell Nuclei: The dye selectively stains the nuclei of cells, imparting a blue color that facilitates visualization under fluorescence microscopy[“].
Polyhydroxybutyrate Granules: It is also used to stain polyhydroxybutyrate granules in both prokaryotic and eukaryotic cells, aiding in the study of lipid metabolism and storage[“].
Mode of Action
The interaction of this compound with its targets occurs through:
Electrostatic Interactions: The cationic nature of Nile Blue A allows it to bind electrostatically to negatively charged components within the cell, such as nucleic acids and phospholipids in cell membranes[“][“].
Fluorescence Mechanism: Upon binding, the dye undergoes a conformational change that enhances its fluorescence. This property is crucial for imaging techniques where visual contrast is needed[“].
Result of Action
The biological effects resulting from the action of this compound include:
Staining: The primary effect is the selective staining of cell nuclei and lipid granules, which aids in distinguishing between different cellular components during microscopy[“].
Fluorescence Emission: The compound emits fluorescence upon excitation, allowing for detailed imaging and analysis of cellular structures. This property makes it invaluable in histology and cytology studies[“].
Action Environment
The effectiveness and behavior of this compound can be influenced by various environmental factors:
pH Levels: The fluorescence properties can vary significantly with changes in pH. For instance, in acidic conditions, the dye exhibits different spectral characteristics compared to neutral or basic environments[“].
Solvent Polarity: The solvent used can affect the solvation dynamics and electron transfer processes involving Nile Blue A. In nonpolar solvents, the dye may aggregate, leading to reduced fluorescence intensity[“].
Temperature: Higher temperatures can increase molecular motion, potentially affecting binding interactions and fluorescence lifetimes.
Physical Properties
State
Nile Blue A perchlorate is a solid at standard temperature and pressure (STP). It is typically found in crystalline form, indicating a stable solid-state under normal conditions.
Color and Appearance
Color: The compound exhibits a green to bronze color.
Transparency: It is generally opaque due to its crystalline structure.
Surface Texture: The appearance is that of smooth crystals, typical for many organic dyes.
Density
The density of this compound is approximately 1.3149 g/cm³[“][“].
Melting Point and Boiling Point
Melting Point: The melting point of this compound is reported to be between 290-292 °C, indicating that it decomposes upon melting rather than forming a liquid phase[“][“].
Solubility
This compound is soluble in various solvents, particularly:
Water: It demonstrates good solubility in water, which is crucial for its application in biological staining.
Other Solvents: The dye's solubility can vary significantly with solvent polarity, exhibiting solvatochromic properties. It is noted that this compound is not soluble in toluene[“].
Refractive Index
The refractive index of this compound is estimated to be around 1.6500. This value indicates how light propagates through the material, which can be important for applications involving optical properties[“][“].
Chemical Properties
Chemical Reaction Type
Nile Blue A perchlorate primarily participates in the following chemical reaction types:
Acid-Base Reactions: The dye can undergo protonation and deprotonation depending on the pH of the solution, affecting its solubility and fluorescence properties.
Redox Reactions: As an electron donor and acceptor, this compound can participate in redox reactions, particularly under specific conditions that facilitate electron transfer.
Solvatochromic Reactions: The dye exhibits solvatochromism, where its absorption and emission spectra shift based on the solvent's polarity, indicating its reactivity with different solvent environments.
Reactivity
This compound demonstrates variable reactivity with other substances:
Water: The compound is soluble in water, allowing it to interact with biological tissues effectively. However, it may undergo hydrolysis under extreme conditions.
Acids and Bases: It is sensitive to pH changes; strong acids can lead to protonation, while strong bases can deprotonate the dye, altering its optical properties.
Oxygen: The compound is relatively stable in the presence of oxygen but may undergo degradation or changes in fluorescence under prolonged exposure to light and oxygen.
Redox Property
This compound exhibits both oxidizing and reducing properties:
Oxidizing Agent: Under certain conditions, it can act as an oxidizing agent due to the presence of electron-rich nitrogen atoms that can facilitate electron transfer.
Reducing Agent: Conversely, it can also behave as a reducing agent when reacting with strong oxidizers, making it versatile in redox chemistry.
Acidity and Alkalinity
The acidity and alkalinity of this compound are influenced by its protonation state:
Behavior in Solutions: In acidic solutions, this compound tends to be more protonated, while in basic conditions, it can deprotonate, affecting its fluorescence.
Stability
This compound is generally stable under normal laboratory conditions:
Decomposition Conditions: It decomposes at elevated temperatures (melting point around 290–292 °C) and when exposed to strong oxidizing agents. Prolonged exposure to light can also lead to photodegradation.
Storage Conditions: It should be stored in a cool, dry place away from light to maintain stability.
Biochemical Properties
Role in Biochemical Reactions
Nile Blue A perchlorate functions primarily as a fluorochrome, enabling visualization of cellular components through fluorescence microscopy. It interacts with various biomolecules, including:
Nucleic Acids: The dye preferentially binds to DNA and RNA, allowing for the staining of cell nuclei.
Lipid Granules: It is effective in staining neutral lipids and polyhydroxybutyrate granules in both prokaryotic and eukaryotic cells, aiding in studies of lipid metabolism.
Cellular Effects
Effects on Cells
This compound has several notable effects on cells:
Staining and Visualization: It imparts a blue color to cell nuclei and differentiates between various lipid types, facilitating histological analysis.
Cell Viability: While generally safe at low concentrations, high concentrations can exhibit cytotoxic effects, potentially altering cell viability and function[“][“].
Molecular Mechanism
Electrostatic Interactions: The cationic nature of the dye allows it to bind electrostatically to negatively charged components within the cell, such as nucleic acids.
Proton Transfer Reactions: In certain solvent environments, Nile Blue A can undergo intermolecular proton transfer reactions, which affect its fluorescence properties. This behavior is influenced by the solvent's basicity or acidity, impacting the dye's electronic structure and fluorescence emission.
Time Effect
Temporal Changes in Effect
The effects of this compound can change over time due to:
Fluorescence Stability: The fluorescence intensity may vary with prolonged exposure to light or changes in solvent conditions, leading to photobleaching or quenching.
Cellular Uptake Dynamics: Over time, the uptake of the dye by cells can change based on metabolic activity or cellular health, influencing its effectiveness as a staining agent[“][“].
Related Small Molecules
2-Anthracenesulfonyl chloride,Tfax 488, tfp,Bodipy 558/568 C12,2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate,D-Val-Leu-Lys-pNA dihydrochloride,Diarylanilide Yellow,Acid Brown 75,AMCA-X N-succinimidyl ester,Cyanine 5 NHS ester tetrafluoroborate ,Carbostyril 165,7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one
Scientific Research Applications
Confocal Microscopy of Imidazolium Functionalized Clay
Nile Blue A perchlorate (this compound) is used in confocal microscopy to study imidazolium functionalized clay. This application leverages this compound's fluorescence properties to provide detailed imaging of the clay's structure[“].
Labeling of Silver Nanoparticles for Surface-Enhanced Raman Scattering (SERS)
This compound is employed in labeling silver nanoparticles for SERS. This technique enhances the Raman scattering signal, allowing for more sensitive detection of molecular species[“].
Solid-State Dye in Laser-Based Materials
This compound-doped silica gel is used as a solid-state dye in laser-based materials. This application takes advantage of this compound's fluorescence properties to improve the performance of laser materials[“].
Staining of Cell Nuclei and Polyhydroxybutyrate Granules
In biological research, this compound is used to stain cell nuclei and polyhydroxybutyrate granules in both prokaryotic and eukaryotic cells. This staining helps in the visualization and study of cellular structures.
Impulsive Stimulated Raman Spectroscopy (ISRS)
This compound is utilized in ISRS to record Raman spectra under resonant excitation. This method suppresses background signals, enhancing the clarity of the Raman spectrum[“].
Vibrational Wavepacket Dynamics
This compound is used to study vibrational wavepacket dynamics in molecular spectroscopy. This research helps in understanding the underlying dynamics of light-matter interactions[“].
Resonance Enhancement in Raman Spectroscopy
This compound is applied in resonance enhancement techniques in Raman spectroscopy. This application improves the sensitivity and resolution of Raman spectroscopic measurements[“].
Imaging of Biological Samples
This compound is used for imaging biological samples, particularly in fluorescence microscopy. Its solvatochromic properties make it suitable for visualizing various biological structures[“].
Properties
IUPAC Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClHO4/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;2-1(3,4)5/h5-12,21H,3-4H2,1-2H3;(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAWJLNOTQAOHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2381-85-3 (Parent) | |
Record name | Nile Blue perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053340162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40886047 | |
Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark powder; [MSDSonline] | |
Record name | Nile Blue perchlorate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2445 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53340-16-2 | |
Record name | Nile Blue perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053340162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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